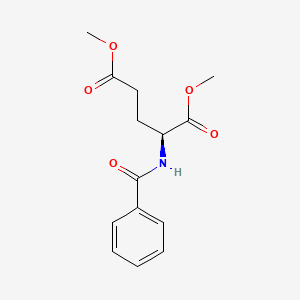

(S)-dimethyl 2-benzamidopentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-benzamidopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSRQZZNLVBKG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427536 | |

| Record name | (S)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86555-46-6 | |

| Record name | (S)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Dimethyl 2 Benzamidopentanedioate and Analogous Chiral α Amino Acid Diesters

Stereoselective and Enantioselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of chiral α-amino acids. Modern synthetic methods have increasingly moved towards catalytic enantioselective strategies, which can generate the desired stereoisomer with high efficiency and atom economy. These approaches are complemented by diastereoselective methods that utilize chiral auxiliaries to direct the stereochemical outcome of a reaction.

Catalytic Asymmetric Approaches to Glutamic Acid Derivatives

Catalytic asymmetric synthesis offers a powerful means to access enantiomerically enriched glutamic acid derivatives. By employing a small amount of a chiral catalyst, it is possible to produce large quantities of the target molecule with high levels of stereocontrol. This subsection explores several key catalytic systems that have been successfully applied to the synthesis of these valuable compounds.

A practical and effective method for the asymmetric synthesis of 4-alkylidenyl glutamic acid derivatives has been developed utilizing chiral phase-transfer catalysis (PTC). nih.govacs.orgscilit.com This approach involves a tandem conjugate addition-elimination reaction between allylic acetates and the benzophenone (B1666685) imine of glycine (B1666218) tert-butyl ester. nih.govacs.org The reaction is facilitated by a chiral phase-transfer catalyst, which enables the formation of the desired products in good to excellent yields and high enantioselectivities. nih.govacs.org Specifically, this method has been shown to produce a variety of 4-alkylidenyl glutamic acid derivatives with yields ranging from 63% to 92% and enantiomeric excesses (ee) between 80% and 97%. nih.govacs.org

| Substrate | Catalyst | Yield (%) | ee (%) |

| Allylic Acetate | Chiral Phase-Transfer Catalyst | 63-92 | 80-97 |

This table summarizes the general outcomes of the chiral phase-transfer catalyzed tandem conjugate addition-elimination for the synthesis of 4-alkylidenyl glutamic acid derivatives.

An alternative and highly efficient method for the enantioselective synthesis of chiral glutamic acid derivatives involves a silver-catalyzed tandem conjugate addition-elimination reaction. acs.orgacs.orgfigshare.com This procedure is noted for its exceptionally mild reaction conditions and exquisite enantioselectivity profile. acs.orgacs.org The reaction utilizes a commercially available silver/DTBM-SegPhos catalyst to facilitate the reaction between glycine-derived aldimino esters and Morita-Baylis-Hillman (MBH)-type acetates. acs.orgacs.org This methodology allows for the facile preparation of a variety of substituted and chiral glutamic acid derivatives bearing a Schiff base, with enantiomeric excesses reaching up to 99%. acs.orgacs.orgfao.org The resulting functionalized products, which contain aldimino, ester, and alkene groups, are obtained with high regioselectivity and in good to excellent yields. acs.org

| Catalyst System | Substrates | Key Features | Max. ee (%) |

| Silver/DTBM-SegPhos | Glycine-derived aldimino esters and MBH-type acetates | Mild reaction conditions, high regioselectivity | 99 |

This table highlights the key aspects of the silver-catalyzed conjugate addition-elimination reaction for the synthesis of chiral glutamic acid derivatives.

Nickel-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral α-amino acid derivatives from cyclic sulfonyl ketimino esters. thieme-connect.com This method provides an efficient route to α-aryl glycines with high yields and excellent enantioselectivities. nih.gov The reaction typically employs a nickel catalyst in conjunction with a suitable chiral ligand, such as (R,R)-BenzP*, to achieve high stereocontrol. nih.gov This process has been successfully applied to the synthesis of various α-amino acid derivatives, with reported yields being moderate to good and enantioselectivities reaching up to 98% ee. thieme-connect.comnih.gov The reaction can be performed on a gram scale with a low catalyst loading, making it a practical approach for larger-scale synthesis. nih.gov

| Catalyst System | Substrate Type | Yield | ee (%) |

| Ni(OAc)₂ / Chiral Ligand | N-aryl imino esters | Moderate to Good | up to 98 |

This table provides a summary of the nickel-catalyzed asymmetric hydrogenation of ketimino esters for the synthesis of chiral α-amino acid derivatives.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis using chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in the synthesis of α-amino acids. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.

Oxazolidinones, particularly Evans' oxazolidinones, are highly effective and widely used chiral auxiliaries in asymmetric synthesis. sigmaaldrich.comrsc.org They are instrumental in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. In the context of amino acid synthesis, an oxazolidinone auxiliary can be acylated and then subjected to diastereoselective alkylation. williams.edu The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. williams.edu This results in the formation of the desired diastereomer with high selectivity. williams.edu Following the alkylation step, the chiral auxiliary can be hydrolyzed to yield the enantiomerically enriched carboxylic acid, a precursor to the final amino acid derivative. williams.edu This methodology has been successfully employed in the synthesis of various nonproteogenic α-amino acids. sigmaaldrich.com

| Chiral Auxiliary | Key Reaction Step | Stereochemical Control | Application |

| Oxazolidinone | Diastereoselective Alkylation | Steric hindrance from the auxiliary directs the approach of the electrophile | Synthesis of enantiomerically enriched α-amino acids |

This table outlines the role of oxazolidinone chiral auxiliaries in the diastereoselective synthesis of α-amino acids.

Inducing Stereoselectivity with Sulfonimidamides as Chiral Auxiliaries

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. Chiral auxiliaries are powerful tools that temporarily attach to a substrate, direct a stereoselective transformation, and are subsequently removed. While not yet widely reported specifically for the synthesis of (S)-dimethyl 2-benzamidopentanedioate, the use of sulfonimidamides and related sulfinyl compounds as chiral auxiliaries represents a promising strategy for preparing analogous chiral α-amino acid diesters.

Sulfonimidamides are a class of compounds that have been successfully employed to induce high stereoselectivity in various chemical reactions. diva-portal.org Their utility stems from their stable, well-defined chiral environment which can effectively shield one face of a reactive intermediate, guiding the approach of a reagent to the opposite face. A related class of chiral imine building blocks, sulfinimines (thiooxime S-oxides), has demonstrated exceptional utility in the enantioselective synthesis of α-amino acids and their derivatives. rsc.org These auxiliaries, such as tert-butanesulfinamide, are used to generate chiral N-sulfinylimines from aldehydes or ketones. The subsequent nucleophilic addition to the C=N bond is highly diastereoselective, controlled by the chiral sulfinyl group. nih.gov After the key bond-forming step, the auxiliary can be cleaved under mild acidic conditions.

This approach offers a reliable and predictable method for establishing the desired stereocenter. diva-portal.org The application of sulfinyl auxiliaries has been particularly effective in the synthesis of fluorinated amino acids, showcasing their versatility and robustness in complex stereoselective transformations. bioorganica.com.ua

Classical and Modern Strategies for N-Benzoylation and Esterification

The formation of this compound from its parent amino acid, L-glutamic acid, requires two key transformations: esterification of the two carboxylic acid groups and N-benzoylation of the amino group.

Amidomalonate Synthesis and Derivatization for Benzamide (B126) Incorporation

The amidomalonate synthesis is a robust and classical method for preparing α-amino acids, adaptable for the incorporation of a benzamide group. libretexts.orglibretexts.org This method is a variation of the malonic ester synthesis. youtube.com It begins with a diethyl acetamidomalonate or a similar derivative where the nitrogen is already acylated. For benzamide incorporation, a diethyl benzamidomalonate would be the ideal starting material.

The general steps of the synthesis are:

Deprotonation: A base is used to remove the acidic α-proton from the malonate derivative, creating a nucleophilic enolate. libretexts.orgyoutube.com

Alkylation: The enolate is reacted with an appropriate alkyl halide. To synthesize the glutamic acid backbone, a reagent such as methyl 3-bromopropanoate (B1231587) would be used to introduce the -(CH₂)₂-COOCH₃ side chain.

Hydrolysis and Decarboxylation: The resulting compound is then subjected to acidic hydrolysis. This step converts the two ester groups of the malonate to carboxylic acids and cleaves the amide bond. Subsequent heating leads to the decarboxylation of one of the newly formed carboxylic acids, yielding the desired α-amino acid structure. libretexts.orgyoutube.com

While effective, this route produces a racemic mixture, which would require a subsequent resolution step to isolate the desired (S)-enantiomer. A key advantage of this method is the use of the amide group on the starting malonate to protect the nitrogen, preventing it from acting as a competing nucleophile during the alkylation step. youtube.com

Direct Acylation Procedures for Amino Ester Formation

A more direct route to this compound involves the N-acylation of the pre-formed amino ester, (S)-dimethyl 2-aminopentanedioate (dimethyl L-glutamate). The most common method for this transformation is the Schotten-Baumann reaction. wikipedia.org This procedure, first described in the 1880s, typically involves reacting an amine with an acid chloride (in this case, benzoyl chloride) in the presence of an aqueous base. wikipedia.orgwebsite-files.com

The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The added base, often sodium hydroxide (B78521), serves two critical purposes: it neutralizes the hydrochloric acid generated during the reaction, preventing it from protonating the unreacted amine and rendering it non-nucleophilic, thereby driving the reaction to completion. wikipedia.orgorganic-chemistry.org A two-phase system, consisting of water and an immiscible organic solvent like dichloromethane, is often employed. The base remains in the aqueous phase, while the reactants and the product are in the organic phase. wikipedia.org

This method is widely used due to its reliability and applicability to a broad range of amines and acid chlorides for both amide and ester synthesis. wikipedia.orgwebsite-files.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For the N-benzoylation of dimethyl L-glutamate via the Schotten-Baumann reaction, several parameters can be adjusted.

A significant challenge in the Schotten-Baumann reaction is the potential for hydrolysis of the acid chloride by the aqueous base, which competes with the desired acylation of the amine. cam.ac.uk Recent studies have focused on optimizing these conditions, particularly through the use of continuous flow systems. Flow chemistry can suppress undesired hydrolysis, leading to higher yields and better process control compared to traditional batch conditions. cam.ac.uk Another key parameter is pH. Systematic variation of pH has been shown to significantly affect the reaction rate and selectivity in the synthesis of other N-acyl amino acid derivatives, with optimal pH ranges identified to maximize yield. researchgate.net

For the initial esterification of L-glutamic acid, a common procedure involves reacting it with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. google.comchemicalbook.com One patented method describes a one-pot synthesis where L-glutamic acid is reacted with methanol and thionyl chloride. After the reaction, the excess reagents are removed by distillation, and the resulting L-glutamic acid dimethyl ester hydrochloride, an oily substance, is used directly in the subsequent acylation step without isolation of a solid, thereby reducing waste and cost. google.com

| Parameter | Traditional Batch Method | Optimized/Modern Method | Benefit of Optimization |

| Reaction Setup | Stirred flask (biphasic system) | Continuous flow reactor | Suppresses hydrolysis, improves control cam.ac.uk |

| Base Addition | Slow, dropwise addition of aqueous base | Controlled mixing in flow system | Minimizes local excess of base, reducing side reactions cam.ac.uk |

| pH Control | Generally maintained at a high pH | Optimized to a specific range (e.g., pH 10-13) | Maximizes reaction rate and selectivity researchgate.net |

| Solvent | Water and an organic solvent (e.g., CH₂Cl₂) | Environmentally friendly solvents (e.g., water, ethyl acetate) | Reduces environmental impact and waste cam.ac.ukgoogle.com |

| Workup | Extraction and purification | Direct use of crude product ("one-pot") | Reduces process steps, material loss, and cost google.com |

Emerging Green Chemistry Approaches in Amino Acid Derivative Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals, including amino acid derivatives, to reduce environmental impact. These approaches focus on using less hazardous materials, employing renewable feedstocks, and designing more efficient, atom-economical reactions. rsc.org

For the synthesis of α-amino acids and their derivatives, several green strategies are being explored. One novel method utilizes a formate (B1220265) salt as both a hydrogen carrier and a C1 source in a photoredox-catalyzed reaction, enabling the synthesis under mild, metal-free conditions. rsc.org Another approach focuses on using environmentally benign solvents like ethanol (B145695) or even solvent-free conditions, often facilitated by recyclable catalysts, to produce precursors such as α-aminonitriles. researchgate.net

In the context of N-acylation, the Schotten-Baumann reaction is considered a potentially green method because it can use water as a solvent and inexpensive, low-waste inorganic bases like NaOH. cam.ac.uk However, challenges like the hydrolysis of the acylating agent remain. The development of enzymatic synthesis is a promising green alternative to chemical N-acylation. Enzymes can offer high selectivity under mild, aqueous conditions, avoiding the need for protecting groups and harsh reagents. researchgate.net While challenges in enzyme stability and cost persist, this area represents a significant frontier in the sustainable production of compounds like this compound.

Comprehensive Structural Elucidation and Stereochemical Characterization of S Dimethyl 2 Benzamidopentanedioate

Advanced Spectroscopic Techniques for Definitive Structural Assignment

A combination of powerful spectroscopic techniques is essential for the unambiguous determination of the molecular structure of (S)-dimethyl 2-benzamidopentanedioate. These methods provide complementary information regarding the carbon-hydrogen framework, the nature of functional groups, and the precise elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of chemical shifts, spin-spin coupling, and signal integrations, a complete connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to provide a distinct signature for the molecule. Protons on the benzoyl group's aromatic ring would generate signals in the downfield region, typically between δ 7.4 and 7.8 ppm. The amide proton (N-H) is expected to appear as a doublet near δ 7.0 ppm, its exact position being sensitive to solvent and concentration effects. The chiral center's proton (α-H) should produce a multiplet around δ 4.6–4.8 ppm. The two methyl ester groups, being chemically non-equivalent, are anticipated to show two separate singlets around δ 3.7 ppm and δ 3.6 ppm. The methylene (B1212753) protons of the glutamic acid backbone (C3 and C4) would present as complex multiplets in the more upfield region of the spectrum, approximately between δ 2.0 and 2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. The carbonyl carbons from the amide and two ester groups are expected to be the most deshielded, with chemical shifts predicted in the δ 167–173 ppm range. The aromatic carbons of the benzoyl moiety would be observed between δ 127 and 134 ppm. Key signals for the core structure include the α-carbon (C2) at approximately δ 52–54 ppm, the two distinct methyl ester carbons around δ 51–53 ppm, and the aliphatic backbone carbons (C3 and C4) resonating in the δ 28–32 ppm region.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C=O (Amide) | - | ~167.5 |

| C=O (α-Ester) | - | ~172.0 |

| C=O (γ-Ester) | - | ~173.0 |

| Aromatic C (quat) | - | ~134.0 |

| Aromatic C-H | 7.4 - 7.8 (m, 5H) | 127.0 - 132.0 |

| N-H | ~7.0 (d, 1H) | - |

| C-2 (α-CH) | 4.6 - 4.8 (m, 1H) | 52.0 - 54.0 |

| O-CH₃ (α-Ester) | ~3.7 (s, 3H) | ~52.5 |

| O-CH₃ (γ-Ester) | ~3.6 (s, 3H) | ~51.8 |

| C-4 (CH₂) | 2.4 - 2.6 (m, 2H) | ~31.0 |

| C-3 (CH₂) | 2.1 - 2.3 (m, 2H) | ~28.0 |

Note: The data presented is predictive and based on the analysis of structurally analogous compounds. scielo.org.mxnih.govchemicalbook.comhmdb.cahmdb.cabmrb.iochemicalbook.comhmdb.casigmaaldrich.comscielo.org.mx

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A distinct absorption peak around 3300 cm⁻¹ would indicate the N-H stretching of the secondary amide. The carbonyl (C=O) region will be particularly informative, with intense stretching bands for the two ester groups anticipated in the 1730–1750 cm⁻¹ range and a separate amide I band appearing at a slightly lower frequency, around 1650 cm⁻¹. Other expected vibrations include C-O stretching from the ester groups between 1150 and 1250 cm⁻¹, aromatic C=C stretching in the 1450–1600 cm⁻¹ region, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. acs.orgacs.orgchemicalbook.comnist.govresearchgate.netresearchgate.netresearchgate.net

Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amide) | 3350 - 3250 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Ester) | 1750 - 1730 |

| C=O Stretch (Amide I) | 1660 - 1640 |

| N-H Bend (Amide II) | 1550 - 1530 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ester) | 1250 - 1150 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental formula of a molecule with high accuracy. For this compound, with a chemical formula of C₁₄H₁₇NO₅, HRMS would confirm its elemental composition. scielo.org.mxnih.govwiley-vch.de

Using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺ and its sodium adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation patterns, which serve to confirm the structure. Predicted fragmentation pathways for the [M+H]⁺ ion include the neutral loss of methanol (B129727) (32 Da) or water, and cleavage at the amide bond to produce a characteristic benzoyl cation at m/z 105. nih.govnist.govrsc.orgresearchgate.netresearchgate.netnih.govjove.com

Predicted HRMS Data and Major Fragments

| Ion / Fragment | Formula | Predicted Exact Mass (m/z) |

| [M] | C₁₄H₁₇NO₅ | 279.1107 |

| [M+H]⁺ | C₁₄H₁₈NO₅⁺ | 280.1180 |

| [M+Na]⁺ | C₁₄H₁₇NNaO₅⁺ | 302.0999 |

| [M+H - CH₃OH]⁺ | C₁₃H₁₄NO₄⁺ | 248.0917 |

| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105.0335 |

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD) Spectroscopy, Optical Rotation)

Chiroptical techniques are specifically used to investigate the stereochemistry of chiral molecules.

Optical Rotation: As a chiral molecule, this compound is expected to rotate plane-polarized light. The specific rotation, [α]D, is a fundamental physical property. The (S)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to its corresponding (R)-enantiomer. masterorganicchemistry.comlibretexts.orgreddit.comlibretexts.org

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of circularly polarized light by a chiral sample. The resulting spectrum, characterized by positive or negative Cotton effects, is exquisitely sensitive to the molecule's absolute configuration. The benzoyl amide chromophore in the molecule is expected to produce distinct Cotton effects. By comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for the (S)-configuration, the absolute stereochemistry can be unequivocally confirmed. rsc.orgrsc.orgnih.gov

Chemical Reactivity and Transformation Pathways of S Dimethyl 2 Benzamidopentanedioate

Reactivity of the Amide Moiety in Amidations and Hydrolysis Reactions

The amide bond in (S)-dimethyl 2-benzamidopentanedioate, a derivative of L-glutamic acid, is central to its chemical character. While amides are generally stable, they can undergo hydrolysis under both acidic and basic conditions, though typically requiring more forcing conditions than esters. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Hydrolysis:

Base-Promoted Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. youtube.com This is not a catalytic process, as the base is consumed. youtube.com The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt (benzoate) and the amine. An acidic workup is then necessary to protonate the resulting amino group and the carboxylate to yield the final products. youtube.com

The stability of the amide bond is a critical feature in peptide chemistry. The conditions for hydrolysis are generally harsh, which protects the integrity of peptide bonds under physiological conditions. masterorganicchemistry.com

Amidation Reactions:

While the primary focus is often on hydrolysis, the formation of the amide bond (amidation) is a key synthetic reaction. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high heat, which can lead to decomposition. masterorganicchemistry.com More sophisticated methods involve the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate amide bond formation under milder conditions. masterorganicchemistry.comsioc-journal.cn For instance, the synthesis of N-stearoyl-L-glutamic acid derivatives can be achieved by reacting stearoyl chloride with L-glutamic diethyl ester or by using DCC to couple stearic acid with the ester. sioc-journal.cn

Transformations Involving the Ester Groups (e.g., Transesterification, Saponification)

The two methyl ester groups in this compound are susceptible to nucleophilic acyl substitution, allowing for transformations such as saponification and transesterification.

Saponification:

Saponification is the base-promoted hydrolysis of esters. youtube.com This reaction is a common and efficient method for converting esters to carboxylic acids. It involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack. youtube.com Treatment of this compound with at least two equivalents of a strong base, like NaOH, followed by acidification, would yield N-benzoyl-L-glutamic acid.

Table 1: Comparison of Ester Hydrolysis Conditions

| Condition | Reagent | Key Features | Product before Workup |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (catalytic) | Reversible; equilibrium-driven. | Carboxylic Acid + Alcohol |

| Base-Promoted (Saponification) | OH⁻ (stoichiometric) | Irreversible; proceeds to completion. | Carboxylate Salt + Alcohol |

Transesterification:

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the corresponding diethyl ester. The reaction is typically driven to completion by using a large excess of the new alcohol.

Functional Group Interconversions at the Pentanedioate (B1230348) Backbone

The pentanedioate backbone of this compound offers several sites for functional group interconversions. The carboxylic acid groups (after de-esterification) and the amino group (after de-amidation) are the primary handles for such transformations. These interconversions are fundamental in synthetic organic chemistry for creating diverse molecular architectures. vanderbilt.edu

Common transformations for the functional groups present in the parent glutamic acid structure include:

Carboxylic Acid to Amide: Coupling with an amine using a reagent like DCC. masterorganicchemistry.com

Carboxylic Acid to Ester: Fischer esterification with an alcohol under acidic conditions. youtube.com

Amine to Amide: Acylation with an acid chloride or anhydride. masterorganicchemistry.com

Reduction of Carboxylic Acids/Esters: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Selected Functional Group Interconversion Pathways

| Starting Group | Target Group | Typical Reagents |

|---|---|---|

| Ester | Carboxylic Acid | H₃O⁺ or NaOH, H₂O |

| Ester | Alcohol (Primary) | LiAlH₄ then H₂O |

| Amide | Amine | H₃O⁺ or NaOH, H₂O (hydrolysis) |

Decarboxylation Studies of Related Glutamic Acid Derivatives

Decarboxylation, the removal of a carboxyl group, is a significant reaction for amino acids. For glutamic acid, this can lead to the formation of γ-aminobutyric acid (GABA), an important neurotransmitter. researchgate.net While direct decarboxylation of this compound is not commonly reported, studies on glutamic acid and its derivatives provide insight into this transformation.

The decarboxylation of glutamic acid to GABA can be achieved through microwave-assisted organic synthesis. researchgate.net Another pathway involves the cyclization of glutamic acid to pyroglutamic acid, which can then be decarboxylated. researchgate.net Palladium-based catalysts, such as Pd/Al₂O₃, have been shown to be effective for the decarboxylation of pyroglutamic acid to 2-pyrrolidone in water at high temperatures. researchgate.net Low pH conditions have been noted to improve the yield of 2-pyrrolidone from glutamic acid in this catalytic system. researchgate.net

Table 3: Catalytic Decarboxylation of Pyroglutamic Acid

| Catalyst | Temperature | Atmosphere | Product | Yield | Selectivity |

|---|

Data sourced from studies on the decarboxylation of pyroglutamic acid. researchgate.net

Cascade Reactions and Multicomponent Chemical Transformations

This compound and similar amino acid derivatives can be valuable building blocks in cascade and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. researchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.net

For example, derivatives of amino acids can participate in MCRs to form complex heterocyclic structures. researchgate.net Cascade reactions, which involve a series of intramolecular transformations, can also be initiated from highly functionalized molecules. A palladium-catalyzed process involving deallylation followed by aminocarbonylative heterocyclization demonstrates how sequential catalytic cycles can build complex molecules from simpler precursors. researchgate.net While specific cascade reactions starting directly from this compound are not extensively documented, its structure contains the necessary functional groups to participate in such designed sequences after appropriate modifications.

Strategic Applications of S Dimethyl 2 Benzamidopentanedioate As a Chiral Synthon

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The inherent chirality of (S)-dimethyl 2-benzamidopentanedioate makes it an excellent starting material for the enantioselective synthesis of complex organic molecules, including natural products and their analogues. The compound's stereocenter can be effectively transferred through a series of chemical transformations to create new stereogenic centers with high levels of control.

One notable application is in the synthesis of kainoids, a class of natural products known for their potent neuroexcitatory activity. wikipedia.orgumich.edu The synthesis of (-)-α-kainic acid, for example, can be envisioned starting from derivatives of L-glutamic acid. nih.govrsc.org The pyrrolidine (B122466) ring of the kainoid scaffold can be constructed through strategic cyclization of a suitably modified glutamic acid backbone, where the stereochemistry at C-2 is directly derived from the starting chiral pool material.

Furthermore, the diastereoselective alkylation of enolates derived from this compound and its cyclized pyroglutamate (B8496135) counterpart provides a powerful method for introducing substituents at the C-3 and C-4 positions of the glutamic acid skeleton. This approach has been instrumental in the synthesis of substituted prolines and other complex heterocyclic systems. nih.gov The benzamido group, in concert with the existing stereocenter, directs the approach of incoming electrophiles, leading to a high degree of stereocontrol in the formation of new carbon-carbon bonds.

A summary of representative complex molecules synthesized using glutamic acid derivatives is presented in the table below.

| Target Molecule | Synthetic Strategy | Key Transformation |

| (-)-α-Kainic Acid | Chiral pool synthesis | Intramolecular cyclization |

| Substituted Prolines | Diastereoselective alkylation | Enolate alkylation |

| Phenanthroindolizidine Alkaloids | Asymmetric carboamination | Palladium-catalyzed cyclization |

Role in the Preparation of Non-Proteogenic Amino Acids

Non-proteogenic amino acids (NPAAs), which are not among the 20 standard protein-building amino acids, are of significant interest in medicinal chemistry and chemical biology due to their ability to impart unique structural and functional properties to peptides and other bioactive molecules. beilstein-journals.orgnih.gov this compound is a key precursor for the synthesis of a variety of NPAAs, particularly those based on the glutamic acid scaffold.

The side chain of glutamic acid can be modified in numerous ways to introduce new functional groups and structural motifs. For instance, hydroxylation at the C-3 or C-4 position leads to the formation of hydroxyglutamic acids, a class of NPAAs with interesting biological activities. beilstein-journals.org The synthesis of these compounds often involves the stereoselective functionalization of glutamic acid derivatives where the stereochemistry is preserved throughout the synthetic sequence.

Moreover, the diester functionality of this compound allows for selective manipulation. For example, the γ-ester can be selectively hydrolyzed or reduced, and the resulting intermediate can be further elaborated to create homologated or otherwise modified amino acid side chains. This strategy has been employed to synthesize a range of glutamic acid analogues with varying chain lengths and functionalities.

The following table showcases examples of non-proteogenic amino acids accessible from glutamic acid derivatives.

| Non-Proteogenic Amino Acid | Type of Modification |

| (2S,3R)-3-Hydroxyglutamic Acid | Side-chain hydroxylation |

| (2S,4S)-4-Methylglutamic Acid | Side-chain alkylation |

| Homoglutamic Acid Derivatives | Chain homologation |

Development of Saturated Bioisosteres and Constrained Analogs

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for drug design. Saturated bioisosteres of aromatic rings are particularly valuable for improving the pharmacokinetic properties of drug candidates. This compound serves as a precursor for the synthesis of conformationally constrained analogues of glutamic acid, which can act as saturated bioisosteres for various molecular scaffolds. nih.govrsc.org

By introducing conformational constraints into the flexible glutamic acid backbone, it is possible to lock the molecule into a specific three-dimensional arrangement. researchgate.net This is often achieved through cyclization reactions, leading to the formation of bicyclic or spirocyclic structures. These rigid scaffolds can mimic the spatial orientation of functional groups in a target molecule, while offering improved metabolic stability and solubility. For example, heterocyclic analogues of glutamic acid diethyl ester have been synthesized and evaluated as antagonists at excitatory amino acid receptors. nih.gov

The development of these constrained analogues is crucial for understanding the structure-activity relationships of biologically active molecules and for designing new therapeutic agents with enhanced selectivity and efficacy. beilstein-journals.org The predefined stereochemistry of this compound is essential for ensuring the correct spatial arrangement of substituents in the final constrained molecule.

Precursor for Peptidomimetics and Oligomer Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. This compound is a valuable starting material for the synthesis of peptidomimetics, primarily through its conversion to pyroglutamic acid derivatives.

The internal cyclization of glutamic acid or its esters leads to the formation of pyroglutamic acid (pGlu), a five-membered lactam. researchgate.netresearchgate.net This rigid cyclic structure can serve as a scaffold for the synthesis of various peptidomimetics. The lactam ring can be further functionalized, and the carboxylic acid group can be coupled with other amino acids or amines to build larger oligomeric structures. thieme-connect.de The use of pyroglutamate-containing peptides can induce specific secondary structures, such as β-turns, which are important for molecular recognition processes. researchgate.net

Furthermore, the synthesis of poly(L-glutamic acid) and its derivatives for applications in drug delivery and biomaterials often starts from protected glutamic acid monomers. nih.gov The controlled polymerization of these monomers allows for the creation of well-defined polymers with specific properties. The deprotection of the side-chain ester groups is a critical step in obtaining the final functional polymer. researchgate.net

Integration into Asymmetric Catalysis as a Ligand Precursor or Chiral Scaffold

The chiral nature of this compound and its derivatives makes them attractive candidates for use in asymmetric catalysis, either as precursors to chiral ligands or as chiral scaffolds. nih.gov Chiral ligands are essential components of asymmetric catalysts, which are used to produce enantiomerically enriched products.

While direct examples of this compound being converted into a widely used ligand are not abundant in the literature, the principles of chiral ligand design suggest its potential. nih.govnih.gov The glutamic acid backbone can be chemically modified to incorporate coordinating atoms such as phosphorus or nitrogen, which can then bind to a metal center to form a chiral catalyst. tcichemicals.com For example, the amino and carboxyl groups can be used as handles to attach phosphine (B1218219) moieties, creating P,N-ligands that have shown promise in a variety of asymmetric transformations. nih.gov

Moreover, the rigid scaffolds of conformationally constrained glutamic acid analogues can serve as chiral backbones for the development of new catalysts. nih.gov By attaching catalytic groups to these well-defined three-dimensional structures, it may be possible to create highly organized active sites that can induce high levels of stereoselectivity in chemical reactions. The development of such catalysts remains an active area of research in organic chemistry.

Computational and Theoretical Investigations of S Dimethyl 2 Benzamidopentanedioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds structurally similar to (S)-dimethyl 2-benzamidopentanedioate, such as N-benzoyl amino acid derivatives, DFT calculations have been employed to elucidate their electronic properties and predict their reactivity. rsc.org

A comprehensive theoretical study on an amino benzoyl thiourea (B124793) derivative, which shares structural motifs with this compound, utilized DFT with the B3LYP functional and 6-311++G(d,p) basis sets to analyze its spectroscopic data and electronic characteristics. rsc.org Such calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP).

The analysis of frontier molecular orbitals (FMOs) is particularly crucial as it helps in predicting the sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity. rsc.org For instance, the MEP map can precisely assign the reactivity of different sites within the molecule. rsc.org Furthermore, time-dependent DFT (TD-DFT) calculations can be used to interpret experimental UV-Vis spectra, providing a deeper understanding of the electronic transitions within the molecule. rsc.org These theoretical approaches are instrumental in justifying experimental findings and guiding the synthesis of new functional compounds. rsc.org

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For glutamic acid and its analogues, MD simulations have been used to understand their conformational preferences in solution. nih.gov These simulations can provide detailed information about the torsional angles of the molecular backbone and the distances between key functional groups. nih.gov

In the case of this compound, MD simulations could be employed to explore its conformational landscape. By simulating the molecule's movement over time, researchers can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule interacts with its environment and with other molecules, such as receptors or enzymes.

Furthermore, MD simulations can shed light on the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com A study on benzamide (B126) derivatives used Car-Parrinello molecular dynamics (CPMD) to investigate the dynamics of intermolecular hydrogen bonds. mdpi.com Such simulations can reveal the stability and geometry of these bonds, and even capture phenomena like proton transfer. mdpi.com For this compound, understanding its hydrogen bonding capabilities is essential for predicting its solubility, crystal packing, and biological activity.

| Simulation Parameter | Information Gained | Relevance |

| Potential Energy Surface | Identification of stable conformers and transition states. | Understanding molecular shape and flexibility. |

| Radial Distribution Functions | Probability of finding another atom at a certain distance. | Characterizing intermolecular interactions and solvation. |

| Hydrogen Bond Analysis | Dynamics and stability of hydrogen bonds. | Predicting solubility and binding affinity. |

| Torsional Angle Analysis | Preferred rotational states of chemical bonds. | Determining the overall 3D structure in solution. |

Mechanistic Studies of Reactions Involving this compound

Computational methods, particularly DFT, can be used to model the reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism. For example, in the synthesis of poly(α-amino acid)s via ring-opening polymerization of N-carboxyanhydrides (NCAs), DFT calculations have been used to elucidate the reaction mechanisms and the selectivity of different initiators. frontiersin.org

Similarly, for the synthesis of this compound, which can be prepared from L-glutamic acid dimethyl ester, computational studies could investigate the mechanism of the N-benzoylation step. This would involve modeling the formation of the tetrahedral intermediate and the subsequent collapse to form the amide bond. Such studies can provide valuable information on the role of catalysts, solvents, and reaction conditions.

Predictive Modeling for Stereoselectivity in New Synthetic Protocols

The stereochemistry of this compound is a critical determinant of its biological activity. Predictive modeling can be a powerful tool for designing new synthetic protocols that yield the desired stereoisomer with high selectivity.

Computational approaches can be used to model the transition states of stereoselective reactions. By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict which isomer will be formed preferentially. For example, in the synthesis of nonracemic hydroxyglutamic acids, the stereochemical outcome of electrophilic hydroxylation reactions was rationalized by considering the steric hindrance in the transition state. beilstein-journals.org

For new synthetic routes to this compound, predictive modeling could be used to screen different chiral catalysts or auxiliaries. Molecular docking and DFT calculations can help in understanding the interactions between the substrate and the catalyst that lead to stereoselectivity. This in silico screening can significantly reduce the experimental effort required to develop highly stereoselective synthetic methods. Recently, a universal framework called UniESA has been developed to predict enzyme functions, including stereoselectivity, across various enzymes, which could be a valuable tool in this context. chemistryworld.com

Cheminformatics and Database Analysis for Compound Profiling

Cheminformatics and database analysis play a crucial role in profiling the properties of this compound and in identifying new potential applications. By analyzing large databases of chemical compounds and their biological activities, it is possible to identify structure-activity relationships (SAR) and to predict the properties of new compounds.

For example, a study on glutamic acid derivatives used in silico methods to create a library of compounds and to screen them for their biological potential. nih.gov The study involved the calculation of various structural, physicochemical, pharmacokinetic, and pharmaco-toxicological properties to select promising candidates for further investigation. nih.gov

In the context of this compound, cheminformatics tools could be used to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, its potential biological targets, and its similarity to other known bioactive molecules. Furthermore, the analysis of databases of acylated amino acids can provide insights into their metabolic pathways and biological roles, which could inform the future development and application of this compound. nih.gov

Future Research Directions and Translational Perspectives for S Dimethyl 2 Benzamidopentanedioate

Innovations in More Sustainable and Scalable Synthetic Processes

The traditional synthesis of N-acyl amino acid esters often involves methods that are not environmentally benign or easily scalable. Future research is poised to address these limitations by focusing on greener and more efficient synthetic routes for (S)-dimethyl 2-benzamidopentanedioate.

Biocatalysis: One of the most promising avenues is the use of enzymes as catalysts. Lipases and proteases have demonstrated efficacy in the synthesis of N-acyl amino acids, offering mild reaction conditions and high selectivity. researchgate.netresearchgate.net The enzymatic synthesis of N-acyl amino acid surfactants, for example, is a well-established green alternative to chemical methods. bohrium.com Future work could focus on identifying or engineering specific enzymes that can efficiently catalyze the N-benzoylation of dimethyl glutamate, potentially reducing the need for harsh reagents and simplifying purification processes.

Green Solvents and Catalysts: The replacement of conventional organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Research into the use of ionic liquids as catalysts for the esterification of amino acids has shown promise, offering a simple, mild, and rapid method. The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst for the N-benzoylation of amino acids has also been reported to be a convenient and safe approach. Further investigation into these and other green solvent and catalyst systems could lead to more sustainable production methods for this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to peptide synthesis has been demonstrated to be an efficient method for amide bond formation. researchgate.net Adapting these principles to the synthesis of this compound could lead to a more streamlined and industrially viable manufacturing process.

| Sustainable Synthesis Approach | Potential Advantages for this compound Production | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Identification and optimization of enzymes for N-benzoylation of dimethyl glutamate. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling | Exploration of ionic liquids, PEG-based catalysts, and other benign solvent systems. |

| Flow Chemistry | Improved scalability, enhanced safety, better process control | Development of a continuous flow process for the synthesis and purification of the compound. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of this compound. While traditional methods may rely on stoichiometric activating agents, modern catalysis research offers more elegant and atom-economical solutions.

Transition Metal Catalysis: Ruthenium-based catalysts have been shown to be effective for the direct N-alkylation of α-amino acid esters with alcohols, a process that is atom-economic and proceeds with high retention of stereochemistry. While this is an N-alkylation rather than N-acylation, the principles of developing robust, base-free catalysts that are tolerant to functional groups are transferable. Future research could explore the development of transition metal catalysts, such as those based on ruthenium, copper, or palladium, for the direct and selective N-benzoylation of dimethyl glutamate. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. N-Heterocyclic carbenes (NHCs) have been employed in the direct oxidative N-acylation of amides with aldehydes. researchgate.netbohrium.com Chiral isothioureas have been used as organocatalysts for atropenantioselective N-acylation reactions. waters.com The application of these or newly designed organocatalysts could provide a highly selective and efficient route to this compound.

Enzymatic Catalysis: As mentioned in the previous section, enzymes offer unparalleled selectivity. Beyond lipases and proteases, the exploration of other enzyme classes, such as α-amino acid ester hydrolases, could be fruitful. chromatographyonline.com These enzymes have been utilized in the synthesis of β-lactam antibiotics and dipeptides and could potentially be adapted for the specific N-benzoylation of dimethyl glutamate.

| Catalytic System | Mechanism of Action | Potential for this compound Synthesis |

| Transition Metal Catalysis | Coordination and activation of reactants | Development of catalysts for direct N-benzoylation with high turnover numbers. |

| Organocatalysis | Covalent or non-covalent activation of substrates | Design of chiral organocatalysts for stereoselective synthesis. |

| Enzymatic Catalysis | Active site-mediated catalysis | Screening and engineering of enzymes for highly specific and efficient N-benzoylation. |

Expanding Applications in Materials Science and Polymer Chemistry

N-acyl amino acids and their derivatives are valuable building blocks for the synthesis of novel polymers with tailored properties. The unique structure of this compound, with its chiral center, aromatic group, and two ester functionalities, makes it an attractive monomer for applications in materials science.

Biodegradable Polymers: There is a growing demand for biodegradable polymers for various applications, including packaging, agriculture, and medicine. rsc.org N-substituted glutamic acids have been used to synthesize polyesters and poly(ester-amide)s that are biocompatible and biodegradable. bohrium.comefficient-robotics.com this compound could be utilized as a monomer in polycondensation reactions with diols or diamines to create novel biodegradable polymers with potentially enhanced thermal and mechanical properties conferred by the benzoyl group.

Drug Delivery Systems: Poly(L-glutamic acid) and its derivatives are widely investigated for their use in drug delivery systems. The synthesis of high-molecular-weight poly(L-glutamic acid) brush polymers has been reported, which can be conjugated with therapeutic agents. chromatographyonline.com The incorporation of this compound into such polymer backbones could introduce specific hydrophobic interactions, potentially influencing drug loading and release kinetics.

Functional Materials: The presence of the benzamide (B126) group and the two ester functionalities offers opportunities for post-polymerization modification. This could allow for the introduction of other functional groups, leading to materials with specific properties, such as altered hydrophilicity, responsiveness to stimuli, or the ability to coordinate with metal ions.

| Polymer Type | Potential Monomer Role of this compound | Anticipated Properties and Applications |

| Polyesters | Di-ester monomer for polycondensation with diols | Biodegradable materials with tunable thermal and mechanical properties. |

| Poly(ester-amide)s | Di-ester monomer for polycondensation with diamines | Biocompatible polymers for biomedical applications. |

| Functional Polymers | Backbone component for post-polymerization modification | Materials for drug delivery, tissue engineering, and smart materials. |

Development of Derivatized Forms for Enhanced Reactivity or Specific Applications

The chemical structure of this compound provides several sites for derivatization, which could lead to new molecules with enhanced reactivity or tailored for specific applications.

Modification of the Benzoyl Group: The aromatic ring of the benzoyl group can be functionalized with various substituents to modulate the electronic and steric properties of the molecule. For example, introducing electron-donating or electron-withdrawing groups could influence its reactivity in subsequent chemical transformations. Furthermore, the attachment of specific functional groups, such as fluorescent tags or bioactive moieties, could create derivatives for use as molecular probes or targeted therapeutic agents.

Modification of the Ester Groups: The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids or transesterified with other alcohols. Conversion to the diacid would create a molecule with four potential points for further reaction, making it a versatile building block for more complex structures. Transesterification with functionalized alcohols could introduce new properties or reactive handles into the molecule. A new method for the synthesis of α-esters of N-acylglutamic acids has been developed, which could be applicable here. researchgate.net

Modification of the Glutamic Acid Backbone: While more challenging, modification of the carbon backbone of the glutamic acid moiety could also be explored. This could involve the introduction of substituents at the 3- or 4-positions, leading to novel amino acid derivatives with unique conformational properties.

| Derivatization Site | Potential Modifications | Resulting Properties/Applications |

| Benzoyl Group | Substitution on the aromatic ring | Altered electronic properties, attachment of functional groups for imaging or targeting. |

| Ester Groups | Hydrolysis to diacid, transesterification | Increased reactivity, introduction of new functional handles. |

| Glutamic Acid Backbone | Substitution at C3 or C4 positions | Novel amino acid derivatives with unique stereochemistry and conformation. |

Integration into Automated Synthesis Platforms and High-Throughput Screening

The integration of chemical synthesis with automated platforms is revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds.

Automated Synthesis: Automated peptide synthesizers are widely used for the efficient production of peptides. researchgate.netnih.govbiotage.com The principles of automated solid-phase and solution-phase synthesis could be adapted for the high-throughput synthesis of derivatives of this compound. This would involve the development of robust protocols for the automated derivatization of the benzoyl group or the ester functionalities, allowing for the creation of diverse chemical libraries in a time- and resource-efficient manner.

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or material properties. For example, if derivatives are being explored as potential enzyme inhibitors, HTS assays can be used to quickly identify the most potent compounds. Similarly, if the goal is to develop new polymers, automated techniques can be used to screen for desirable material properties. Automated pre-column derivatization methods are already in use for the high-throughput analysis of amino acids and could be adapted for screening purposes. chromatographyonline.comlcms.cz

Robotics and Machine Learning: The use of robotics in the laboratory can further accelerate the synthesis and screening process. efficient-robotics.com When combined with machine learning algorithms, it is possible to develop predictive models that can guide the design of new derivatives with desired properties, creating a closed-loop system for accelerated discovery.

| Automated Platform | Application to this compound | Potential Outcome |

| Automated Synthesizers | High-throughput synthesis of derivatives | Rapid generation of chemical libraries for screening. |

| High-Throughput Screening | Automated biological or materials property assays | Efficient identification of lead compounds or materials. |

| Robotics and Machine Learning | Integrated synthesis, screening, and data analysis | Accelerated discovery of new derivatives with optimized properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-dimethyl 2-benzamidopentanedioate, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reagents like dicyclohexylcarbodiimide (DCC) or trifluoroacetic acid (TFA) in solvents such as chloroform or ethyl acetate. For example, benzoylation of the amino group in dimethyl 2-aminopentanedioate under basic conditions (e.g., pyridine) yields the target compound. Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for benzoyl chloride) are critical to avoid racemization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Chloroform | High solubility, low side reactions |

| Catalyst | Pyridine | Neutralizes HCl byproduct |

| Time | 6–8 hours | Prevents over-reaction |

Q. How can researchers validate the structural integrity and enantiomeric excess of this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to determine enantiomeric excess (ee). Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) confirms regiochemistry: the benzamide proton appears as a singlet at δ 8.1–8.3 ppm, while methyl ester groups resonate at δ 3.6–3.8 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₇NO₅, theoretical [M+H]⁺ = 292.1184) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity, incubation time). To address this:

- Conduct dose-response studies across multiple models (e.g., HEK-293 vs. HeLa cells) with standardized protocols.

- Use time-lagged longitudinal designs (e.g., measuring effects at 24h, 48h, 72h) to differentiate transient vs. sustained activity .

- Apply mediation analysis (e.g., structural equation modeling) to isolate confounding variables like solvent toxicity or metabolic instability .

Q. How do pH and solvent polarity affect the stability and reactivity of this compound in aqueous vs. non-aqueous systems?

- Methodological Answer : Stability studies in buffered solutions (pH 2–10) reveal hydrolysis of ester groups at pH >8, forming the dicarboxylic acid derivative. In non-polar solvents (logP >2), the compound remains stable for >72 hours. Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to model degradation kinetics. Solvent polarity indices (e.g., Snyder’s) correlate with reaction rates: lower polarity reduces nucleophilic attack on the ester moiety .

Q. What computational or experimental approaches best predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Combine in silico tools (e.g., SwissADME) to predict cytochrome P450 (CYP) metabolism with in vitro microsomal assays (human liver microsomes + NADPH). Key metabolites (e.g., demethylated or hydroxylated products) are identified via LC-MS/MS. For validation, synthesize proposed metabolites and compare retention times/fragmentation patterns .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported CYP inhibition profiles for this compound?

- Methodological Answer : Variability in CYP inhibition (e.g., CYP3A4 vs. CYP2D6) may stem from assay conditions (e.g., substrate concentration, pre-incubation time). Recommendations:

- Replicate studies using FDA-guided protocols (e.g., 30-min pre-incubation with 1 mM NADPH).

- Cross-validate with fluorescence-based assays (e.g., Vivid® CYP450 kits) to minimize false positives from optical interference .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound’s bioactivity?

- Methodological Answer : Use a four-parameter logistic (4PL) model to fit sigmoidal curves, calculating EC₅₀ and Hill coefficients. For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare linear vs. biphasic models. Bootstrapping (1,000 iterations) quantifies confidence intervals for EC₅₀ values .

Experimental Design

Q. What controls are essential when testing this compound in cellular toxicity assays?

- Methodological Answer : Include:

- Solvent controls (e.g., DMSO at 0.1% v/v) to exclude vehicle effects.

- Positive controls (e.g., staurosporine for apoptosis).

- Metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450) to assess enzyme-mediated toxicity .

Q. How can researchers optimize reaction scalability without compromising stereoselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.